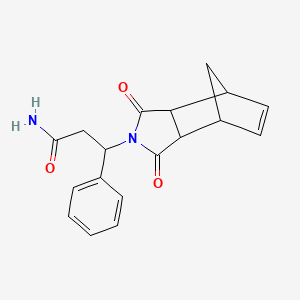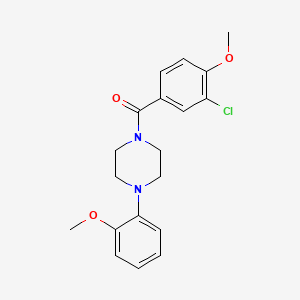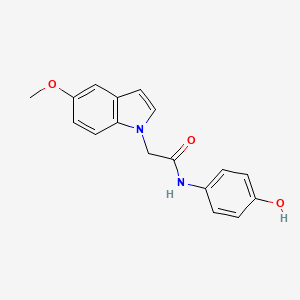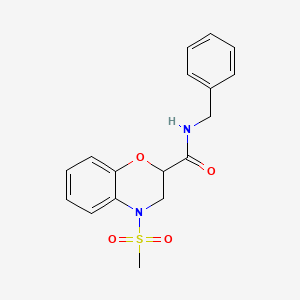![molecular formula C17H19BrN2O3 B4507586 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B4507586.png)
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid
Vue d'ensemble
Description
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.05791 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
- Freund and Mederski (2000) explored a synthetic route leading to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This work emphasizes the importance of such compounds in constructing complex molecular architectures, showcasing the compound's role in synthetic chemistry and the potential for developing novel molecules with significant properties (Freund & Mederski, 2000).
Crystal Structure Analysis
- The crystal and molecular structure of 4-carboxypiperidinium chloride, which shares structural motifs with 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid, was studied by Szafran, Komasa, and Bartoszak-Adamska (2007). Their analysis provides insights into the molecular conformation and hydrogen bonding patterns, essential for understanding the chemical behavior and potential interactions of related compounds (Szafran et al., 2007).
Medicinal Chemistry and Biological Applications
- A study by Girgis et al. (2008) on the synthesis of new 3-pyridinecarboxylates revealed potential vasodilation properties. Although not directly related to this compound, this research underscores the significance of structurally similar compounds in developing therapeutic agents with cardiovascular benefits (Girgis et al., 2008).
Antimicrobial Activity
- Nimavat, Popat, Vasoya, and Joshi (2004) explored the antimicrobial activity of aminobenzylated Mannich bases, indicating the broader applicability of compounds with similar structures in combating microbial infections. This research highlights the potential of this compound derivatives in antimicrobial applications (Nimavat et al., 2004).
Propriétés
IUPAC Name |
1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTALULTPBGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507520.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-[4-(methylthio)phenyl]-3(2H)-pyridazinone](/img/structure/B4507533.png)
![2-(2-pyridinyloxy)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B4507539.png)
![N-cyclopropyl-2-{[(6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B4507545.png)


![N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4507564.png)
![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4507565.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4507572.png)

![N-(2-chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507602.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4507608.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507614.png)
